Product packaging for Granisetron Impurity C HCl(Cat. No.:CAS No. 1364645-74-8)

Granisetron Impurity C HCl

Cat. No.: B602314
CAS No.: 1364645-74-8
M. Wt: 334.85
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Description

Process-Related Formation during Granisetron (B54018) Hydrochloride Synthesis

The synthesis of Granisetron is a multi-step process that can inadvertently lead to the formation of impurities if not meticulously controlled. researchgate.net Granisetron Impurity C is identified as a process-related impurity that can also be formed through oxidative degradation. google.com

Granisetron's molecular structure includes a methylated indazole ring and a bicyclic amine moiety. daicelpharmastandards.com The formation of Granisetron Impurity C involves the loss of a methyl group from the bicyclic amine nitrogen (N-demethylation) of the granisetron molecule. nih.govrxlist.comgeneesmiddeleninformatiebank.nl This N-demethylation can occur as a side reaction during the synthesis. While the specific catalysts or reagents that favor this demethylation are proprietary to manufacturing processes, it is a known metabolic pathway. nih.govrxlist.comgeneesmiddeleninformatiebank.nl In some synthetic routes, a demethylated precursor may be used, and incomplete methylation would lead to the presence of Impurity C. researchgate.net

The chosen synthetic pathway and the conditions employed play a pivotal role in the impurity profile of the final API. daicelpharmastandards.com For instance, prolonged reaction times or suboptimal temperature control during certain steps can increase the likelihood of side reactions like N-demethylation. The use of specific solvents can also influence impurity formation; for example, polar aprotic solvents might exacerbate demethylation reactions under certain conditions. Optimization of the synthetic process, including reaction time, temperature, and solvent choice, is crucial to minimize the formation of Granisetron Impurity C. daicelpharmastandards.com

Table 1: Synthetic Parameters Influencing Impurity Formation

Parameter Influence on Impurity C Formation Mitigation Strategy
Reaction Time Prolonged reaction times can increase the incidence of N-demethylation. Limit reaction duration to the minimum required for completion.
Temperature Suboptimal temperatures can promote side reactions leading to impurities. Implement strict temperature control throughout the synthesis.
Solvents Certain solvents may facilitate demethylation reactions. Select solvents that minimize the potential for side reactions.
Reagents The purity and nature of reagents can impact the impurity profile. ijrar.org Use high-purity starting materials and reagents. ijrar.org

The purity of starting materials and intermediates is fundamental to controlling the impurity profile of the final drug substance. ijrar.org If the starting materials contain impurities that are structurally similar to the desired product or intermediates, these can be carried through the synthesis and result in final product impurities. For example, if the synthesis starts with an unmethylated or partially methylated bicyclic amine, it can directly lead to the formation of Granisetron Impurity C. researchgate.net Therefore, stringent quality control of all raw materials and intermediates is essential. ijrar.org

Degradation Pathways of Granisetron Hydrochloride Yielding Granisetron Impurity C Hydrochloride

Granisetron Hydrochloride is susceptible to degradation under various stress conditions, which can lead to the formation of Impurity C. amazonaws.comijpsr.com

Oxidative conditions are a significant contributor to the formation of Granisetron Impurity C. google.comamazonaws.com The tertiary amine group in the granisetron molecule is susceptible to oxidation. amazonaws.com Studies have shown that exposure to oxidizing agents can lead to N-demethylation, resulting in the formation of Impurity C. google.comamazonaws.comijpsr.com This degradation pathway highlights the importance of protecting the drug substance and product from oxidative stress during manufacturing and storage.

Forced degradation studies, a key component of drug development as per ICH guidelines, have demonstrated that granisetron degrades under oxidative stress, with Impurity C being one of the resulting products. ijpsr.comresearchgate.net

Table 2: Degradation of Granisetron under Stress Conditions

Stress Condition Primary Degradation Pathway Formation of Impurity C
Oxidative N-demethylation and aromatic ring oxidation. nih.govrxlist.comamazonaws.com Yes. google.comamazonaws.com
Acidic Hydrolysis Amide bond cleavage. amazonaws.com Not a primary product.
Basic Hydrolysis Amide bond cleavage, significant degradation observed. amazonaws.comijpsr.comresearchgate.net Not a primary product.

Properties

CAS No.

1364645-74-8

Molecular Formula

C17H23N4OCl

Molecular Weight

334.85

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Formation and Generation Mechanisms of Granisetron Impurity C Hydrochloride

Degradation Pathways of Granisetron (B54018) Hydrochloride Yielding Granisetron Impurity C Hydrochloride

Thermal Degradation Processes

Thermal stress is a significant factor contributing to the degradation of Granisetron and the subsequent formation of Granisetron Impurity C HCl. When subjected to elevated temperatures, Granisetron can undergo chemical transformations that lead to the generation of this specific impurity.

Forced degradation studies, a key component of pharmaceutical stability testing, often employ high temperatures to accelerate the degradation process and identify potential degradants. ijrar.org In the context of Granisetron, thermal degradation studies have been conducted at temperatures such as 105°C to evaluate the stability of the drug substance. ijrar.orgresearchgate.net While these studies confirm that Granisetron is susceptible to thermal degradation, detailed kinetic data on the rate of formation of Impurity C at various temperatures is not extensively available in public literature. The process generally involves exposing the drug substance, either in solid form or in solution, to dry heat for a specified period. researchgate.net

The following table summarizes typical conditions used in thermal stress testing of Granisetron, which can lead to the formation of Impurity C.

ParameterConditionObservationSource(s)
Temperature 105 °CThermal degradation of Granisetron is observed. ijrar.orgresearchgate.net
Duration 8 daysAliquots are withdrawn at intervals to monitor the degradation profile. researchgate.net
Physical State Solid drug substanceHeat can facilitate the degradation of thermally labile drug substances. ijrar.org

Photolytic Degradation Processes

Exposure to light is another critical factor that can induce the degradation of Granisetron, resulting in the formation of this compound. Photolytic degradation occurs when the drug molecule absorbs light energy, leading to chemical reactions that alter its structure.

The table below outlines the conditions for photolytic degradation of Granisetron.

ParameterConditionExpected OutcomeSource(s)
Light Source Sunlight or UV LampPartial degradation of Granisetron to Impurity C. drugfuture.com
Exposure Duration (Sunlight) 4 hoursA degradation of at least about 0.3% of Granisetron to Impurity C. drugfuture.com
Exposure Duration (UV Lamp) 16 hoursA degradation of at least about 0.3% of Granisetron to Impurity C. drugfuture.com
Illumination (UV) ≥ 200 Watt hours/ square meterFormation of photolytic degradation products. researchgate.net
Illumination (Visible) 1.2 million lux hoursFormation of photolytic degradation products. researchgate.net
Temperature 25 °CControlled temperature during light exposure. researchgate.net

Stress Study Methodologies for Impurity Generation

Stress testing, also known as forced degradation, is a fundamental aspect of pharmaceutical development aimed at identifying potential degradation products and understanding the degradation pathways of a drug substance. researchgate.netijpsr.com These studies are crucial for developing and validating stability-indicating analytical methods. researchgate.netijpsr.com

Forced Degradation Study Design and Execution

The design and execution of forced degradation studies for Granisetron are guided by ICH (International Council for Harmonisation) guidelines. ijpsr.com These studies involve subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability testing conditions. ijrar.org The primary stress conditions investigated for Granisetron include thermal, photolytic, acid hydrolysis, base hydrolysis, and oxidation. researchgate.netijpsr.com

The general approach involves preparing solutions of the drug substance and exposing them to the defined stress conditions for a specific duration. rjpbcs.com For instance, hydrolytic degradation is typically carried out using solutions of hydrochloric acid and sodium hydroxide, often at elevated temperatures to accelerate the reaction. rjpbcs.com Oxidative degradation is commonly induced using hydrogen peroxide solution. ijpsr.com Thermal and photolytic studies are conducted as described in the preceding sections. Following exposure, the stressed samples are analyzed using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), to separate and quantify the drug and its degradation products. ijrar.orgresearchgate.net

Identification of Stress Conditions for Impurity C Formation

Through systematic forced degradation studies, the specific conditions that lead to the formation of this compound have been identified. The primary stress factors responsible for its generation are heat and light. veeprho.com

While acidic and basic hydrolysis lead to other degradation products (Impurities D and E), and oxidative stress may or may not lead to significant degradation depending on the study, thermal and photolytic pathways are consistently linked to the formation of Impurity C. researchgate.netrjpbcs.com Research has shown that methods for separating Granisetron from its impurities must be able to resolve Impurity C, particularly in samples that have been exposed to heat or light. ijrar.orgresearchgate.net The European Pharmacopoeia specifically leverages the photolytic formation of Impurity C for system suitability tests in chromatographic methods, underscoring the reliability of this degradation pathway. drugfuture.com

The following table summarizes the stress conditions and their relevance to the formation of Granisetron Impurity C.

Stress ConditionReagents/ParametersRelevance to Impurity C FormationSource(s)
Thermal Degradation 105 °CPrimary condition for the formation of Impurity C. veeprho.comijrar.orgresearchgate.net
Photolytic Degradation Sunlight or UV lightPrimary condition for the formation of Impurity C. veeprho.comresearchgate.netdrugfuture.com
Acid Hydrolysis 1.0 M HCl, 90°C, 8hLeads to other degradation products (Impurity D and E); Impurity C is not a primary product. japsonline.com
Alkaline Hydrolysis 1.0 M NaOH, 90°C, 8hLeads to other degradation products (Impurity D and E); Impurity C is not a primary product. japsonline.com
Oxidative Degradation 10% H₂O₂Some studies report no significant degradation, while others suggest it can form through oxidative degradation. researchgate.netijpsr.com

Analytical Methodologies for Granisetron Impurity C Hydrochloride

Chromatographic Separation Techniques

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are the cornerstone for the analysis of Granisetron (B54018) and its related substances. These methods offer the high resolution and sensitivity required to separate structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust and reliable HPLC method is a multi-faceted process involving the careful selection of stationary and mobile phases, as well as the optimization of chromatographic conditions to achieve the desired separation. For Granisetron Impurity C, various HPLC and Ultra-Performance Liquid Chromatography (UPLC) methods have been established, demonstrating the versatility of this technique.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely utilized technique for the analysis of Granisetron and its impurities. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Several RP-HPLC methods have been successfully developed to separate Granisetron from Impurity C and other related substances googleapis.comijpar.comresearchgate.net. These methods typically employ C18 or other hydrophobic columns and aqueous-organic mobile phases. The retention and separation are fine-tuned by adjusting the mobile phase composition, including the type and concentration of the organic modifier (e.g., acetonitrile or methanol) and the pH of the aqueous buffer ijpar.comresearchgate.net. For instance, a stability-indicating RP-UPLC method was developed that successfully separated Granisetron from four of its known impurities, including Impurity C googleapis.com.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable alternative to RP-HPLC, especially for the separation of polar and hydrophilic compounds that are poorly retained on traditional reversed-phase columns researchgate.net. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer sigmaaldrich.com. This creates a water-enriched layer on the surface of the stationary phase, and the separation mechanism is primarily based on the partitioning of the analyte between this layer and the mobile phase sigmaaldrich.com.

In the context of Granisetron analysis, HILIC has been shown to be effective in separating the parent drug from its more polar impurities researchgate.netnih.gov. One study detailed the separation of Granisetron and two of its related substances using a silica column derivatized with sulfoalkylbetaine groups (ZIC-HILIC) researchgate.netnih.gov. The retention mechanisms in this HILIC mode were thoroughly investigated by varying the acetonitrile content and the concentration of the aqueous buffer nih.gov. This approach offers a complementary selectivity to RP-HPLC and can be particularly advantageous for resolving challenging impurity profiles.

The choice of the column and its stationary phase is a critical factor in HPLC method development, as it directly influences the selectivity and resolution of the separation ijpsr.com. For the analysis of Granisetron Impurity C, a variety of stationary phases have been employed successfully.

Commonly used columns in RP-HPLC methods for Granisetron include octadecylsilyl silica gel (ODS or C18) and phenyl columns ijpsr.comdrugfuture.com. C18 columns are a popular choice due to their versatility and wide range of applications ijpar.com. For example, an Acquity BEH C18 column (100 x 2.1 mm, 1.7 µm) was used in a UPLC method to achieve optimal separation googleapis.com. Another study utilized an Xbridge phenyl column (150mm × 4.6 mm, 3.5 microns) to separate Granisetron hydrochloride and its impurities ijpsr.com. The selection between different types of reversed-phase columns depends on the specific impurity profile and the desired selectivity.

In HILIC applications, polar stationary phases are essential. A notable example is the use of a ZIC-HILIC column, which has a zwitterionic stationary phase covalently attached to porous silica nih.govsigmaaldrich.com. This type of column provides a unique selectivity for polar and hydrophilic compounds due to weak electrostatic interactions between the charged analytes and the neutral zwitterionic surface sigmaaldrich.com.

Table 1: Examples of HPLC Columns Used for Granisetron Impurity C Analysis
Chromatographic ModeColumn TypeDimensionsParticle SizeReference
RP-UPLCAcquity BEH C18100 x 2.1 mm1.7 µm googleapis.com
RP-HPLCXbridge Phenyl150 x 4.6 mm3.5 µm ijpsr.com
RP-HPLCKromasil C18250 x 4.6 mm5 µm
HILICZIC-HILICNot SpecifiedNot Specified nih.gov
RP-HPLCSpherical base-deactivated end-capped octadecylsilyl silica gel0.25 m x 4.6 mm5 µm drugfuture.com

Optimizing the mobile phase is crucial for achieving the desired retention, resolution, and peak shape in HPLC analysis. Key parameters that are adjusted include the type and proportion of the organic solvent, the pH of the aqueous buffer, and the buffer concentration chromatographytoday.com.

In RP-HPLC methods for Granisetron Impurity C, the mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol googleapis.comijpsr.com. The pH of the buffer is a powerful tool for controlling the retention of ionizable compounds chromatographytoday.comshimadzu-webapp.eu. For instance, one UPLC method development started with an ammonium (B1175870) formate buffer at pH 4.5, where there was no clear separation between Granisetron and Impurity C. By varying the pH up to 6.5 using an ammonium acetate buffer, optimal separation was achieved googleapis.com. Another method utilized a mobile phase of 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH 3.0 adjusted with orthophosphoric acid) and acetonitrile . The European Pharmacopoeia describes a method using a mobile phase containing phosphoric acid, acetonitrile, hexylamine, and adjusted to pH 7.5 with triethylamine drugfuture.com.

In HILIC methods, the mobile phase is predominantly organic, with a small percentage of an aqueous component. A study on the HILIC separation of Granisetron and its related substances investigated the influence of acetonitrile content (from 80-97%) and ammonium acetate concentration, while maintaining a constant pH nih.gov.

Table 2: Illustrative Mobile Phase Compositions and Chromatographic Conditions
Chromatographic ModeMobile Phase A (Aqueous)Mobile Phase B (Organic)Flow RateDetection WavelengthReference
RP-UPLC10 mM Ammonium Acetate (pH 6.5)Acetonitrile0.4 mL/min305 nm googleapis.com
RP-HPLC10mM Ammonium acetate (pH 8.5)Acetonitrile: Methanol (50:50, v/v)1.0 mL/min305 nm ijpsr.com
RP-HPLC0.05 M Potassium Dihydrogen Phosphate (pH 3.0)Acetonitrile (in a 70:30 ratio with buffer)1.0 mL/min301 nm
HILICAmmonium acetate buffer in water (pH 3.3)AcetonitrileNot SpecifiedNot Specified nih.gov
RP-HPLCPhosphoric acid, water, hexylamine (pH 7.5)Acetonitrile1.5 mL/min305 nm drugfuture.com

Gradient elution is a powerful technique in HPLC where the composition of the mobile phase is changed during the chromatographic run chromatographyonline.com. This is particularly useful for analyzing complex mixtures with components that have a wide range of polarities, such as a drug substance and its various impurities. By gradually increasing the elution strength of the mobile phase, late-eluting, strongly retained components can be eluted more quickly, and the resolution of early-eluting peaks can be improved chromatographyonline.com.

For the separation of Granisetron and its impurities, gradient elution is often the preferred mode. A stability-indicating UPLC method employed a gradient program with 10 mM ammonium acetate as mobile phase A and acetonitrile as mobile phase B googleapis.com. The gradient was optimized to ensure adequate separation of all potential impurities, including Impurity C, within a short run time googleapis.com. Another study developed a gradient HPLC method using 10mM ammonium acetate in water (pH 8.5) as mobile phase A and a mixture of acetonitrile and methanol as mobile phase B ijpsr.com. The gradient program was set to achieve satisfactory resolution between the impurities and the API ijpsr.com. The specific gradient profile, including the initial and final mobile phase compositions and the rate of change, is tailored to the specific separation challenge.

Ultraviolet (UV) Detection Parametersresearchgate.netijpsr.comajrconline.orgajrconline.org

The analysis of Granisetron Impurity C Hydrochloride often employs High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection. The selection of an appropriate detection wavelength is critical for achieving the necessary sensitivity and specificity. For Granisetron and its related compounds, the UV spectrum exhibits significant absorbance in the range of 300 to 305 nm.

In practice, a wavelength of 305 nm is frequently utilized for the detection of Granisetron Hydrochloride and its impurities, including Impurity C. researchgate.netijpsr.com This wavelength provides a robust response for both the active pharmaceutical ingredient (API) and its related substances, facilitating their accurate quantification. Another developed UV spectrophotometric method for Granisetron hydrochloride identified a maximum absorption wavelength at 302.80 nm , which is also a viable option for detection. The choice of wavelength is a key parameter in method development and is validated to ensure the reliable performance of the analytical procedure.

ParameterValueSource
Common Detection Wavelength 305 nm researchgate.netijpsr.com
Alternative Detection Wavelength 302.80 nm
Diode-Array Detector (DAD) Applicationspharmtech.comthaiscience.infonih.govresearchgate.net

A Diode-Array Detector (DAD) offers significant advantages in the analysis of pharmaceutical impurities by providing spectral information in addition to chromatographic data. This capability is particularly useful for assessing peak purity and distinguishing between co-eluting compounds. In the context of Granisetron and its impurities, a DAD can be employed to ensure that the chromatographic peak corresponding to Impurity C is free from interference from other related substances or degradation products. pharmtech.comresearchgate.net

One application involves the simultaneous determination of multiple compounds, where the DAD is set to monitor different wavelengths concurrently. For instance, in a method for analyzing granisetron alongside other substances, detection was performed at both 290 nm and 305 nm to optimize the response for all analytes. thaiscience.info The ability to acquire the full UV spectrum for each peak allows for the creation of spectral libraries, which can be used to confirm the identity of known impurities like Impurity C in subsequent analyses. The peak purity analysis function of a DAD is a powerful tool to verify the specificity of an analytical method, ensuring that the quantification of Impurity C is accurate and not skewed by the presence of other components. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applicationsejbps.comgoogleapis.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. A stability-indicating reverse-phase UPLC method has been developed for the determination of Granisetron in the presence of its known impurities, including Impurity C. ejbps.comgoogleapis.com

This method utilizes a sub-2 µm particle column, such as an Acquity BEH C18 (1.7 µm, 100 mm x 2.1 mm), which provides superior separation efficiency. ejbps.comgoogleapis.com The mobile phase typically consists of a buffer, like ammonium acetate, and an organic modifier, such as acetonitrile, run in a gradient elution mode. UV detection for this UPLC method is carried out at 305 nm . ejbps.comgoogleapis.com A critical aspect of the method development was achieving a clear separation between Granisetron and Impurity C, which was accomplished by optimizing the pH of the mobile phase buffer. googleapis.com The shorter run times, often around 4 minutes, make UPLC a highly suitable technique for high-throughput analysis in quality control settings. ejbps.com

UPLC Method ParametersDetailsSource
Column Acquity BEH C18 (1.7 µm, 100 mm x 2.1 mm) ejbps.comgoogleapis.com
Mobile Phase Ammonium acetate buffer (pH 6.5) and acetonitrile ejbps.comgoogleapis.com
Elution Mode Gradient ejbps.comgoogleapis.com
Flow Rate 0.4 ml/min ejbps.com
Detection Wavelength 305 nm ejbps.comgoogleapis.com
Injection Volume 2 µL ejbps.com
Run Time 4 minutes ejbps.com

High-Performance Thin-Layer Chromatography (HPTLC) Methodologiesdrugfuture.comresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the quantitative determination of Granisetron Hydrochloride and its impurities. An HPTLC method has been established for the analysis of Granisetron in bulk drug and pharmaceutical formulations. researchgate.net While not specifically detailing the separation of Impurity C, the method is designed for impurity profiling.

The stationary phase used is typically HPTLC aluminum plates precoated with silica gel 60F254. A mobile phase consisting of chloroform and methanol in an 80:20 (v/v) ratio has been shown to provide good separation and a compact band for Granisetron Hydrochloride, with an Rf value of approximately 0.45. researchgate.net Densitometric analysis is performed in absorbance mode at a wavelength of 301 nm . researchgate.net This method is validated for parameters such as linearity, accuracy, and precision, making it a reliable approach for routine quality control analysis. researchgate.net Another thin-layer chromatography method described for a related compound uses a developing solvent system of ethyl acetate, isopropyl alcohol, and ammonium hydroxide (50:30:6.5). drugfuture.com

HPTLC Method ParametersDetailsSource
Stationary Phase HPTLC aluminum plates with silica gel 60F254 researchgate.net
Mobile Phase Chloroform : Methanol (80:20 v/v) researchgate.net
Rf Value (Granisetron) 0.45 ± 0.02 researchgate.net
Detection Wavelength 301 nm researchgate.net
Linearity Range 400-1600 ng/band researchgate.net

Preparative Liquid Chromatography for Impurity Isolationresearchgate.netijpsr.com

Preparative Liquid Chromatography is an essential technique for isolating sufficient quantities of impurities for structural elucidation and for use as reference standards. In the context of Granisetron, preparative HPLC has been successfully employed to isolate degradation impurities. researchgate.netijpsr.com

The process involves scaling up an analytical HPLC method to a preparative scale. The fractions collected from the preparative LC are then analyzed using an analytical HPLC-UV method to identify and pool the fractions containing the impurity of interest. researchgate.net Once the desired fractions are combined, the solvent is typically removed through techniques such as rotary evaporation and freeze-drying to yield the isolated impurity. researchgate.net This approach allows for the purification of impurities like Granisetron Impurity C, which can then be subjected to spectroscopic analysis for definitive characterization. ijpsr.com

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Techniquesresearchgate.netijpsr.com

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural characterization of pharmaceutical impurities. For Granisetron and its related substances, LC-MS/MS is used to identify and characterize process-related impurities and degradation products. researchgate.netijpsr.com

Following the isolation of an impurity by preparative LC, MS techniques are used to determine its molecular weight and fragmentation pattern. This information is crucial for deducing the structure of the impurity. ijpsr.com In the case of Granisetron Impurity C, which is N-desmethyl Granisetron, mass spectrometry would confirm the expected molecular weight corresponding to the loss of a methyl group from the parent molecule. The fragmentation pattern observed in the MS/MS spectrum would provide further evidence for the proposed structure by showing characteristic fragments of the Granisetron molecule. This combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in the identification and structural elucidation of impurities. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including pharmaceutical impurities like Granisetron Impurity C HCl. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For Granisetron Impurity C, the ¹H NMR spectrum would confirm the presence of protons associated with the indazole ring, the amide linkage, and the azabicyclo[3.3.1]nonane skeleton. A key distinguishing feature in the spectrum, when compared to Granisetron, would be the absence of the signal corresponding to the N-methyl group on the bicyclic ring system. The integration of the proton signals would also be consistent with the number of protons in the proposed structure.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Granisetron Impurity C would produce a distinct signal in the spectrum. This technique is crucial for confirming the total number of carbon atoms and identifying their functional groups (e.g., C=O of the amide, aromatic carbons of the indazole ring, and aliphatic carbons of the bicyclic system). Similar to ¹H NMR, the ¹³C NMR spectrum of Impurity C would lack the signal for the N-methyl carbon that is present in the spectrum of Granisetron.

2D NMR techniques are employed to resolve complex spectra and establish definitive structural connectivity.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the proton-proton networks within the azabicyclo[3.3.1]nonane ring system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons and heteroatoms, such as linking the amide proton to the carbonyl carbon and carbons of the bicyclic ring.

NMR TechniqueInformation Provided for this compound
¹H NMR Confirms proton environments, highlights the absence of the N'-methyl signal.
¹³C NMR Confirms the carbon skeleton, highlights the absence of the N'-methyl carbon signal.
COSY Establishes H-H connectivity within the bicyclic ring system.
HSQC/HMQC Maps direct C-H attachments.
HMBC Confirms the overall molecular structure by showing long-range C-H correlations.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structure. Key expected absorptions include the N-H stretching vibration of the secondary amine in the bicyclic ring and the amide group, the C=O stretching of the amide, C-N stretching, and aromatic C-H and C=C stretching from the indazole ring. The spectrum can be used as a fingerprint for identification when compared to a reference standard.

Functional GroupExpected IR Absorption Range (cm⁻¹)
Amide & Amine N-H Stretch 3500 - 3300
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Amide C=O Stretch 1680 - 1630
Aromatic C=C Stretch 1600 - 1450

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely utilized analytical technique for the quantification of pharmaceutical compounds, including Granisetron and its impurities. This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

For the analysis of Granisetron Hydrochloride, the maximum absorbance (λmax) is consistently observed at approximately 301-302 nm. ijpsr.comresearchgate.net A simple, accurate, and cost-effective spectrophotometric method has been developed for the estimation of Granisetron Hydrochloride in bulk and pharmaceutical dosage forms by measuring absorption at a maximum wavelength of 302.80 nm. The multivariate calibration technique, which relies on linear regression and the correlation between absorbance and concentration at multiple wavelengths, has also been applied. researchgate.net

The development of these methods often involves using purified water or specific buffer solutions as the solvent or blank. ijpsr.comsphinxsai.com The simplicity and rapidity of UV-Vis spectrophotometry make it a suitable method for routine quality control analysis of the bulk drug and its formulations. ijpsr.com

Method Validation Principles and Practices

Method validation is a critical process in pharmaceutical analysis that demonstrates that an analytical procedure is suitable for its intended purpose. For Granisetron Impurity C Hydrochloride, validation is performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability of the results. thaiscience.infoeuropa.eu The validation process encompasses several key parameters, including specificity, linearity, accuracy, precision, and limit of detection. nih.gov

Specificity and Selectivity in the Presence of Other Impurities and Degradants

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. europa.eu In the context of this compound, the method must be able to distinguish and quantify the impurity without interference from the active pharmaceutical ingredient (Granisetron HCl) or other related substances. drugfuture.com

To demonstrate specificity, forced degradation studies are often performed. researchgate.net The drug substance is intentionally exposed to stress conditions like acid (1N HCl), base (1N NaOH), and heat (85°C) to produce potential degradation products. researchgate.net The analytical method is then used to show that the peak corresponding to Impurity C is adequately resolved from the peaks of the parent drug and other degradants. drugfuture.com For example, a first derivative spectrophotometric method has been developed that allows for the determination of granisetron in the presence of its hydrolytic products by measuring the response at 290 nm, where interference is eliminated. nih.gov Peak purity analysis using a photodiode array (PDA) detector can also confirm that the analyte peak is pure and free from co-eluting excipients or other impurities. jocpr.com

Linearity and Calibration Curve Establishment

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu To establish linearity, a series of solutions of this compound at different known concentrations are prepared and analyzed. The response (e.g., absorbance or peak area) is then plotted against the concentration to create a calibration curve. sphinxsai.com

The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.0. Various studies on Granisetron HCl have demonstrated excellent linearity over different concentration ranges. jocpr.com

Table 1: Examples of Linearity Data for Granisetron HCl Analytical Methods

Concentration Range (µg/mL) Correlation Coefficient (r²) Regression Equation Source
5-30 0.99981 y = 0.03315x + 0.01533
16-26 0.9989 y = 45083x – 8580.5 jocpr.com
2.0-10.0 Not specified Not specified researchgate.net

Accuracy and Recovery Studies

Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is often determined through recovery studies by adding a known amount of the analyte (spiking) to a sample matrix. thaiscience.info The method is then used to analyze the spiked sample, and the result is compared to the known true value. The accuracy is expressed as the percentage of the analyte recovered by the assay. jocpr.com

For Granisetron and its impurities, recovery studies are typically performed at three different concentration levels, such as 80%, 100%, and 120% of the target concentration, to demonstrate accuracy across the analytical range. ijpsr.comjocpr.com

Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jocpr.com It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. researchgate.net

Validation of precision is typically considered at two levels:

Repeatability (Intra-day precision): This assesses the precision under the same operating conditions over a short interval of time, such as by the same analyst on the same day. researchgate.netjocpr.com

Intermediate Precision (Inter-day precision): This expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. ijpsr.comresearchgate.net

Table 3: Precision Data from Granisetron HCl Method Validation

Precision Type Parameter Result (%RSD) Source
Repeatability Intra-day Precision 0.82 ijpsr.com
Intermediate Precision Inter-day Precision 1.40 ijpsr.com

Limit of Detection (LOD) Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. thaiscience.info For impurity analysis, determining the LOD is crucial to ensure that the analytical method is sensitive enough to detect impurities at the required low levels. europa.eu

The LOD can be determined by several methods, including visual evaluation, but is most commonly calculated based on the signal-to-noise ratio. thaiscience.info An accepted signal-to-noise ratio for estimating the LOD is typically 3:1. researchgate.netresearchgate.net Another approach involves using the standard deviation of the response and the slope of the calibration curve. jocpr.com

Table 4: Limit of Detection (LOD) for Granisetron Analytical Methods

Analyte Method LOD Source
Granisetron HCl HPLC 0.1502 µg/mL researchgate.netresearchgate.net
Granisetron Not Specified 0.67 µg/mL thaiscience.info

Limit of Quantification (LOQ) Determination

The Limit of Quantification (LOQ) of an analytical procedure is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For impurities like this compound, establishing a reliable LOQ is crucial for controlling its levels in the drug substance.

The determination of the LOQ for this compound is typically performed using the signal-to-noise (S/N) ratio method, where the concentration that yields a signal-to-noise ratio of 10:1 is established as the LOQ. This is often confirmed by analyzing a series of diluted solutions of the impurity standard.

Furthermore, the precision of the analytical method at the LOQ is evaluated to ensure that the method is capable of providing reliable quantitative results at this low concentration. This is typically done by performing multiple (e.g., six) independent preparations of the impurity at the LOQ concentration and calculating the Relative Standard Deviation (%RSD) of the measured areas. According to ICH guidelines, a %RSD of not more than 10% is generally considered acceptable for the precision at the LOQ.

Table 1: Representative Limit of Quantification Data for a Related Substance of Granisetron

ParameterAcceptance CriteriaTypical Result
Signal-to-Noise RatioApproximately 10Conforms
Precision (%RSD) at LOQ≤ 10.0%< 10.0%

This table represents typical data based on the analysis of related substances in Granisetron HCl.

Robustness Evaluation of Analytical Methods

Robustness is the measure of an analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. The evaluation of robustness is a critical component of method validation for the analysis of this compound.

The robustness of an HPLC method is typically assessed by intentionally varying critical chromatographic parameters and observing the effect on the system suitability parameters, such as the resolution between adjacent peaks, tailing factor, and theoretical plates. For the analysis of this compound, these deliberate variations may include:

Flow rate of the mobile phase: For example, ± 0.2 mL/min from the nominal flow rate.

pH of the mobile phase buffer: For instance, ± 0.2 pH units.

Column temperature: For example, ± 5°C from the set temperature.

Composition of the mobile phase: For instance, a small change in the percentage of the organic solvent.

Detector wavelength: For example, ± 2 nm from the specified wavelength.

Studies on the analytical methods for Granisetron Hydrochloride and its impurities have demonstrated that the methods are robust. One study reported that no significant variations in system suitability parameters were observed when changes were made to the flow rate, buffer composition, detector wavelength, column temperature, and pH of the buffer ijpsr.com. Another investigation into the robustness of an HPLC method for Granisetron HCl evaluated the effect of varying the acetonitrile content, ammonium acetate molarity, pH, and column temperature, and found the method to be robust researchgate.net.

Table 2: Example of Robustness Evaluation for an Analytical Method

Parameter VariedVariationObservation (System Suitability)
Flow Rate± 0.2 mL/minNo significant change in resolution, tailing factor, or theoretical plates
Mobile Phase pH± 0.2No significant change in resolution, tailing factor, or theoretical plates
Column Temperature± 5 °CNo significant change in resolution, tailing factor, or theoretical plates
Wavelength± 2 nmNo significant change in resolution, tailing factor, or theoretical plates

This table illustrates a typical robustness study design and expected outcomes for an HPLC method used for the analysis of Granisetron and its impurities.

The successful evaluation of robustness ensures that the analytical method for this compound is reliable and can be consistently applied in different laboratories and under slightly different conditions, which is essential for routine quality control testing.

Control Strategies and Pharmaceutical Implications

Strategies for Minimizing Granisetron (B54018) Impurity C Hydrochloride Formation in Synthesis

The formation of Granisetron Impurity C, chemically known as N-[(1R,3r,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide, is a critical concern during the synthesis of Granisetron Hydrochloride. synzeal.comsimsonpharma.compharmaffiliates.com This impurity is also referred to as 9'-Desmethyl Granisetron or Granisetron USP Related Compound C. synzeal.commolcan.com The primary synthetic challenge lies in preventing the demethylation of the Granisetron molecule.

Several strategies can be employed to minimize the generation of this impurity:

Control of Reaction Conditions: Prolonged reaction times and suboptimal temperature control during the cyclization step of Granisetron synthesis can lead to the unintended cleavage of the methyl group at the N1 position of the indazole ring. Strict adherence to optimized parameters is crucial. For instance, limiting the cyclization duration to two hours or less can significantly suppress the formation of Impurity C.

Solvent Selection: The choice of solvent plays a pivotal role. Polar aprotic solvents like dimethylformamide (DMF) have been shown to exacerbate the demethylation process. Conversely, using alternative solvents such as methyl isobutyl ketone (MIBK) can help in reducing the formation of this impurity.

Purification Techniques: After synthesis, robust purification methods are essential to remove any formed Impurity C. Techniques like recrystallization are employed to achieve the desired purity of the final Granisetron Hydrochloride active pharmaceutical ingredient (API). The selection of an appropriate solvent system, such as a mixture of water and acetone, can effectively remove impurities. google.comgoogle.com Cooling the solution to a lowered temperature, preferably below 10°C, facilitates the precipitation of the purified crystalline Granisetron Hydrochloride. google.comgoogle.com

Strategies for Mitigating Granisetron Impurity C Hydrochloride Formation during Storage and Formulation

The stability of Granisetron Hydrochloride can be compromised during storage and the formulation of the final dosage form, potentially leading to the formation of Impurity C. veeprho.com Mitigation strategies are therefore necessary to ensure the quality and shelf-life of the pharmaceutical product.

Control of Storage Conditions: Exposure to heat can promote the degradation of Granisetron, leading to the formation of Impurity C. veeprho.com Therefore, it is imperative to store the drug substance and the finished product under controlled temperature conditions, as specified by stability studies. For instance, long-term stability data for some formulations are generated at 5°C ± 3°C. europa.eu

pH Control in Formulations: The pH of the formulation, particularly for liquid dosage forms like injections, is a critical factor. Maintaining the pH within a specified range helps to ensure the stability of the drug. For some Granisetron Hydrochloride injections, a pH adjusting agent like hydrochloric acid is used. google.com

Protection from Light: Although heat is a primary concern, protection from light is also a general good practice in pharmaceutical storage to prevent potential photodegradation, which could contribute to the formation of various impurities.

Use of Antioxidants: While not specifically documented for Impurity C, oxidative degradation is a known pathway for Granisetron. researchgate.netijpsr.com The inclusion of antioxidants in the formulation could potentially mitigate the formation of certain degradation products.

Impurity Profiling and Quantitative Determination in Granisetron Hydrochloride Drug Substance

A comprehensive impurity profile is essential for ensuring the quality of Granisetron Hydrochloride. This involves the identification and quantification of all potential impurities, including Impurity C.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the determination of Granisetron and its related compounds. ijrar.orgresearchgate.net Stability-indicating HPLC methods are specifically developed and validated to separate the active ingredient from its impurities and degradation products. researchgate.netijpsr.comresearchgate.net

Key parameters of a typical HPLC method for impurity profiling include:

ParameterTypical Conditions
Column C18 or Phenyl columns are commonly used. researchgate.netijpsr.comresearchgate.net
Mobile Phase A mixture of a buffer solution (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol). researchgate.netijpsr.comijrar.orgresearchgate.net
Detection UV detection is standard, often at a wavelength of around 300 nm or 305 nm. researchgate.netijpsr.comijrar.orgresearchgate.net
Flow Rate Typically in the range of 0.4 to 1.0 mL/min. researchgate.netijpsr.comijrar.org

The validation of these analytical methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring their specificity, linearity, accuracy, precision, and robustness. ijpsr.comijrar.org The limit of detection (LOD) and limit of quantification (LOQ) are established to ensure that even trace levels of impurities can be accurately measured. ijrar.org

Traceability of Granisetron Impurity C Hydrochloride to Pharmacopeial Standards

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for drug substances and their impurities. synzeal.compharmaffiliates.com These standards include reference standards for identified impurities, which are highly characterized materials used for analytical testing.

Granisetron Impurity C is listed in both the USP and EP. synzeal.compharmaffiliates.com Certified Reference Materials (CRMs) and pharmaceutical secondary standards for Granisetron Impurity C Hydrochloride are commercially available from various suppliers. axios-research.comsigmaaldrich.comsigmaaldrich.com These reference standards are traceable to the primary standards of the pharmacopeias. sigmaaldrich.com

The availability of these standards is crucial for:

Method Development and Validation: They are used to develop and validate the analytical methods for impurity testing. synzeal.comsynzeal.com

Quality Control: Pharmaceutical manufacturers use these standards in their routine quality control testing to ensure that the levels of Impurity C in their Granisetron Hydrochloride API and finished products comply with the specified limits. synzeal.com

Regulatory Compliance: The use of pharmacopeial reference standards is a key requirement for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs). synzeal.comsynzeal.com

The table below provides details on Granisetron Impurity C Hydrochloride.

Conclusion

Summary of Research on Granisetron (B54018) Impurity C Hydrochloride

Granisetron Impurity C Hydrochloride, chemically known as N-[(1R,3r,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide Hydrochloride, is a recognized impurity of Granisetron, a potent 5-HT3 receptor antagonist. venkatasailifesciences.comveeprho.com Research has primarily focused on the identification, characterization, and quantification of this impurity within the active pharmaceutical ingredient (API) and finished drug products.

Granisetron Impurity C is identified as a degradation product, often formed under oxidative stress conditions. amazonaws.com Studies have shown that exposure of Granisetron to oxidizing agents can lead to the formation of this impurity. amazonaws.com It has also been noted to form upon exposure to heat or light. veeprho.com The presence of this and other impurities is critical to monitor as they can potentially impact the safety and efficacy of the final drug product. nih.govbiomedres.us

The analytical technique most commonly employed for the detection and quantification of Granisetron Impurity C is High-Performance Liquid Chromatography (HPLC). ijrar.orgresearchgate.netijpsr.com Pharmacopeial methods, such as those outlined in the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), provide specific chromatographic conditions for the separation of Impurity C from the parent drug and other related substances. drugfuture.comdrugfuture.com For instance, the EP monograph for Granisetron Hydrochloride specifies a limit of not more than 0.2% for Impurity C. drugfuture.com The USP also details a liquid chromatography method to ensure resolution between Granisetron and Impurity C. drugfuture.com The development of stability-indicating HPLC methods is a key area of research, ensuring that all potential degradation products, including Impurity C, are effectively separated and quantified. researchgate.netijpsr.com These methods often involve forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) to demonstrate their specificity. researchgate.netijpsr.com

The structural elucidation of Granisetron Impurity C has been accomplished using a combination of advanced analytical techniques. Following isolation by methods like preparative HPLC, characterization is typically performed using mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netijpsr.com

Below is a table summarizing the key details of Granisetron Impurity C Hydrochloride.

IdentifierInformation
Chemical NameN-[(1R,3r,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide Hydrochloride venkatasailifesciences.com
SynonymsGranisetron Related Compound C, 9'-Desmethyl Granisetron venkatasailifesciences.comscbt.com
CAS Number141136-01-8 (HCl Salt), 160177-67-3 (Free Base) axios-research.com
Molecular FormulaC17H22N4O · HCl axios-research.com
FormationDegradation product, particularly from oxidation amazonaws.com

Future Directions in Impurity Research for Granisetron Hydrochloride

The field of pharmaceutical impurity profiling is continuously evolving, driven by regulatory expectations and technological advancements. nih.govijpsjournal.com For Granisetron Hydrochloride, future research will likely focus on several key areas to further enhance the control and understanding of impurities like Impurity C.

One of the primary future directions is the development and implementation of more advanced and efficient analytical techniques. apacsci.com While HPLC is the current standard, newer technologies such as Ultra-Performance Liquid Chromatography (UPLC) offer faster analysis times and improved resolution. ijrar.org The hyphenation of chromatographic techniques with advanced mass spectrometry, such as LC-MS/MS or high-resolution mass spectrometry (HRMS), will be crucial for the rapid identification and characterization of unknown impurities, even at trace levels. nih.govbiomedres.usapacsci.com These techniques can provide detailed structural information, aiding in the understanding of degradation pathways.

There is a growing trend towards the adoption of green analytical chemistry principles. ijpsjournal.com Future method development for Granisetron impurity analysis will likely aim to reduce the environmental impact by minimizing solvent consumption and using less hazardous reagents.

Another significant area of future research is the application of Quality by Design (QbD) principles to the manufacturing process of Granisetron Hydrochloride. A thorough understanding of how process parameters influence the formation of impurities like Impurity C can lead to more robust manufacturing processes where impurity formation is controlled and minimized from the outset.

Furthermore, the use of in silico (computational) toxicology tools is expected to become more prevalent. These tools can be used to predict the potential toxicity of impurities, which can help in setting appropriate specifications and justifying acceptable levels of impurities in the final product, in line with ICH guidelines. nih.gov

Finally, as our understanding of the solid-state chemistry of pharmaceuticals grows, more research may be directed towards understanding how the polymorphic form and other physical properties of Granisetron Hydrochloride can influence its stability and degradation profile.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying Granisetron Impurity C HCl in pharmaceutical formulations?

  • Methodological Answer : Identification requires orthogonal techniques such as High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD) to confirm retention time and spectral match against a reference standard. Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) should be employed to elucidate structural features. For compliance with pharmacopeial standards, methods must align with universal tests for impurities as outlined in USP guidelines, including specificity and peak purity validation . Cross-validation with spiked samples ensures method accuracy .

Q. How should researchers quantify this compound to comply with regulatory limits?

  • Methodological Answer : Quantification requires a validated HPLC method with a relative response factor (RRF) calibrated against the parent compound. The reporting threshold is typically 0.05%, with total impurities not exceeding 1.0% as per pharmacopeial standards . System suitability parameters (e.g., tailing factor, theoretical plates) must meet ICH Q2(R1) criteria. For trace-level quantification (<0.1%), employ mass spectrometry (LC-MS/MS) with a lower limit of detection (LOD) validated using signal-to-noise ratios ≥3:1 .

Q. What are the critical parameters for validating an HPLC method specific to this compound?

  • Methodological Answer : Key validation parameters include:

  • Specificity : Resolve impurity peaks from the active pharmaceutical ingredient (API) and other impurities under stressed conditions (e.g., acid/base hydrolysis, oxidation).
  • Linearity : Demonstrate a correlation coefficient (R²) ≥0.99 across 50–150% of the target concentration.
  • Accuracy : Recovery studies (spiked samples) should yield 98–102% accuracy.
  • Precision : Relative standard deviation (RSD) ≤2.0% for repeatability and intermediate precision.
  • Limit of Quantitation (LOQ) : Validate at 0.05% using signal-to-noise ratios ≥10:1 .

Advanced Research Questions

Q. How can conflicting impurity profiles of this compound under different stress conditions be resolved?

  • Methodological Answer : Contradictory data often arise from variable degradation pathways (e.g., thermal vs. photolytic stress). To resolve discrepancies:

  • Replicate Experiments : Conduct triplicate stress tests (40–80°C, 75% RH, UV light) to identify consistent degradation products.
  • Mechanistic Studies : Use LC-MS/MS to track intermediate species and propose degradation pathways. For example, pH-dependent hydrolysis (e.g., HCl-mediated degradation) may accelerate impurity formation .
  • Statistical Analysis : Apply multivariate tools (e.g., principal component analysis) to distinguish artifact peaks from true impurities .

Q. What strategies are effective in elucidating the formation mechanisms of this compound under accelerated stability testing?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the API to oxidative (H2O2), hydrolytic (0.1M HCl/NaOH), and thermal stress (50°C for 1–3 months). Monitor impurity growth via time-point sampling .
  • Isolation and Characterization : Scale up degradation batches, isolate impurities using preparative HPLC, and confirm structures via 2D-NMR (HSQC, HMBC) and X-ray crystallography.
  • Kinetic Modeling : Use Arrhenius equations to predict impurity formation rates under long-term storage conditions .

Q. How can in silico toxicology models be integrated into the risk assessment of this compound?

  • Methodological Answer :

  • Genotoxicity Prediction : Apply quantitative structure-activity relationship (QSAR) tools (e.g., Derek Nexus, Leadscope) to assess mutagenic potential per ICH M7 guidelines. If alerts are detected, conduct Ames tests for confirmation .
  • Exposure Thresholds : Calculate permitted daily exposure (PDE) using NOAEL (no-observed-adverse-effect-level) data from rodent studies, adjusted with safety factors (e.g., 1,000-fold for genotoxic impurities) .

Data-Driven Insights

  • Regulatory Limits : Pharmacopeial standards mandate individual impurity limits ≤0.5% and total impurities ≤1.0% for Granisetron HCl formulations .
  • Stress Testing : Under acidic conditions (0.012M HCl, 40°C), PEG-based excipients may catalyze impurity formation, requiring pH-controlled formulation strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.